REACTION_CXSMILES
|
CO[C:3](=O)[NH:4][C@H:5]1[C@@H:10]([CH3:11])[CH2:9][CH2:8][N:7]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:6]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:12]([N:7]1[CH2:8][CH2:9][CH:10]([CH3:11])[CH:5]([NH:4][CH3:3])[CH2:6]1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(N[C@@H]1CN(CC[C@@H]1C)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
15.2 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15.2 mmol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
reached 30°-40° C.
|
Type
|
CUSTOM
|
Details
|
by quenching with 40 ml Rochelle Salt (20 volumes) to a temperature of 35° C.
|
Type
|
EXTRACTION
|
Details
|
extracting the product 2 times into 20 ml methylene chloride (10 volumes)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated to a clear and colorless oil
|
Type
|
CUSTOM
|
Details
|
to be clean in order for this reaction
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)C)NC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CO[C:3](=O)[NH:4][C@H:5]1[C@@H:10]([CH3:11])[CH2:9][CH2:8][N:7]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:6]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:12]([N:7]1[CH2:8][CH2:9][CH:10]([CH3:11])[CH:5]([NH:4][CH3:3])[CH2:6]1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(N[C@@H]1CN(CC[C@@H]1C)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
15.2 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15.2 mmol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
reached 30°-40° C.
|
Type
|
CUSTOM
|
Details
|
by quenching with 40 ml Rochelle Salt (20 volumes) to a temperature of 35° C.
|
Type
|
EXTRACTION
|
Details
|
extracting the product 2 times into 20 ml methylene chloride (10 volumes)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated to a clear and colorless oil
|
Type
|
CUSTOM
|
Details
|
to be clean in order for this reaction
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)C)NC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CO[C:3](=O)[NH:4][C@H:5]1[C@@H:10]([CH3:11])[CH2:9][CH2:8][N:7]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:6]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:12]([N:7]1[CH2:8][CH2:9][CH:10]([CH3:11])[CH:5]([NH:4][CH3:3])[CH2:6]1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(N[C@@H]1CN(CC[C@@H]1C)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
15.2 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15.2 mmol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
reached 30°-40° C.
|
Type
|
CUSTOM
|
Details
|
by quenching with 40 ml Rochelle Salt (20 volumes) to a temperature of 35° C.
|
Type
|
EXTRACTION
|
Details
|
extracting the product 2 times into 20 ml methylene chloride (10 volumes)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated to a clear and colorless oil
|
Type
|
CUSTOM
|
Details
|
to be clean in order for this reaction
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)C)NC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CO[C:3](=O)[NH:4][C@H:5]1[C@@H:10]([CH3:11])[CH2:9][CH2:8][N:7]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:6]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:12]([N:7]1[CH2:8][CH2:9][CH:10]([CH3:11])[CH:5]([NH:4][CH3:3])[CH2:6]1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(N[C@@H]1CN(CC[C@@H]1C)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
15.2 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15.2 mmol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
reached 30°-40° C.
|
Type
|
CUSTOM
|
Details
|
by quenching with 40 ml Rochelle Salt (20 volumes) to a temperature of 35° C.
|
Type
|
EXTRACTION
|
Details
|
extracting the product 2 times into 20 ml methylene chloride (10 volumes)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated to a clear and colorless oil
|
Type
|
CUSTOM
|
Details
|
to be clean in order for this reaction
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)C)NC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CO[C:3](=O)[NH:4][C@H:5]1[C@@H:10]([CH3:11])[CH2:9][CH2:8][N:7]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:6]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:12]([N:7]1[CH2:8][CH2:9][CH:10]([CH3:11])[CH:5]([NH:4][CH3:3])[CH2:6]1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(N[C@@H]1CN(CC[C@@H]1C)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
15.2 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15.2 mmol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
reached 30°-40° C.
|
Type
|
CUSTOM
|
Details
|
by quenching with 40 ml Rochelle Salt (20 volumes) to a temperature of 35° C.
|
Type
|
EXTRACTION
|
Details
|
extracting the product 2 times into 20 ml methylene chloride (10 volumes)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated to a clear and colorless oil
|
Type
|
CUSTOM
|
Details
|
to be clean in order for this reaction
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)C)NC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |